Tomeglovir

Overview

Description

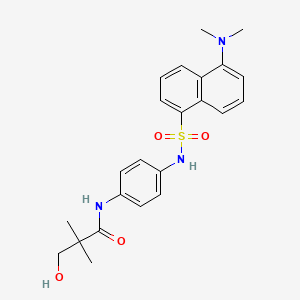

Tomeglovir is a small molecule drug that targets DNA . It is a DNA inhibitor and is used in the therapeutic area of infectious diseases . The drug was initially developed by Bayer AG . Its primary indication is for cytomegalovirus infections .

Molecular Structure Analysis

The molecular formula of Tomeglovir is C23H27N3O4S . Its molecular weight is 441.5 g/mol . The IUPAC name is N - [4- [ [5- (dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-3-hydroxy-2,2-dimethylpropanamide .Scientific Research Applications

Tomeglovir: A Comprehensive Analysis of Scientific Research Applications

Treatment of Cytomegalovirus (CMV) Infections: Tomeglovir has been evaluated for its efficacy in treating CMV infections, particularly in immunocompromised patients. Studies have shown that Tomeglovir can reduce viral load in target organs and mitigate weight loss associated with viral infection, making it a promising candidate for anti-CMV therapy .

Non-Nucleosidic CMV Inhibitor: As a non-nucleosidic inhibitor, Tomeglovir offers a different mechanism of action compared to traditional nucleoside analogs like Ganciclovir (GCV). This unique property could be beneficial in developing new antiviral drugs against CMV, especially for strains resistant to standard treatments .

3. In Vivo Activity Against Guinea Pig Cytomegalovirus (GPCMV) Research has also explored Tomeglovir’s activity against GPCMV, which is an important model for studying antiviral drugs due to its similarities with human CMV. These studies are crucial for understanding the drug’s potential and paving the way for clinical trials .

4. Non-DNA Polymerase Inhibitors of HCMV Replication Tomeglovir belongs to a class of drugs that inhibit HCMV replication without targeting the viral DNA polymerase. This approach could lead to fewer side effects and reduced likelihood of developing drug resistance .

Inhibitors of the Terminase Complex: The drug acts as an inhibitor of the terminase complex involved in the cleavage and packaging of unit length DNA into the capsids. This is a critical step in the viral replication cycle, and disrupting it can effectively halt the spread of the virus within the host .

6. Potential Use in Immunodeficient Mice Models In preclinical studies, Tomeglovir has been tested in immunodeficient mice models infected with murine CMV (MCMV). The results have shown that it can significantly reduce viral load and improve health outcomes, suggesting its potential for use in similar human conditions .

Mechanism of Action

Target of Action

Tomeglovir is a potent anti-cytomegalovirus (CMV) agent . Its primary target is the CMV terminase complex . The terminase complex plays a crucial role in the cleavage and packaging of unit length DNA into the capsids .

Mode of Action

Tomeglovir inhibits the processing of viral DNA-concatemers . It acts as an inhibitor of the terminase complex . This inhibition disrupts the cleavage and packaging of the unit length DNA into the capsids, thereby preventing the replication of the virus .

Biochemical Pathways

It is known that the drug interferes with the function of the cmv terminase complex . This complex is involved in the final stages of viral replication, specifically the packaging of viral DNA into the capsid. By inhibiting this process, Tomeglovir prevents the virus from producing new infectious particles .

Pharmacokinetics

It is known that the drug has been tested in human subjects

Result of Action

Tomeglovir’s inhibition of the CMV terminase complex results in a reduction of viral load in target organs . This is comparable to the effects of Ganciclovir, another anti-CMV agent . The drug’s action also leads to a reduction in weight loss, a common consequence of viral infection .

Action Environment

The efficacy of Tomeglovir can be influenced by various environmental factors. For instance, the drug has been evaluated in CMV-infected immunodeficient mice . The immunodeficient state of these mice likely influences the drug’s action, efficacy, and stability.

Safety and Hazards

Future Directions

Finding new antivirals or molecules able to inhibit CMV replication with the lowest toxicity remains a critical need . This review presents a range of molecules known to be effective against HCMV . All these molecules have shown anti-HCMV potential as monotherapy or in combination with others . These new approaches could be interesting to validate in clinical trials .

properties

IUPAC Name |

N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-3-hydroxy-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-23(2,15-27)22(28)24-16-11-13-17(14-12-16)25-31(29,30)21-10-6-7-18-19(21)8-5-9-20(18)26(3)4/h5-14,25,27H,15H2,1-4H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQAKHSYTKBSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870271 | |

| Record name | N-(4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}phenyl)-3-hydroxy-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tomeglovir | |

CAS RN |

233254-24-5 | |

| Record name | Tomeglovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233254245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOMEGLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YPQ44B589 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

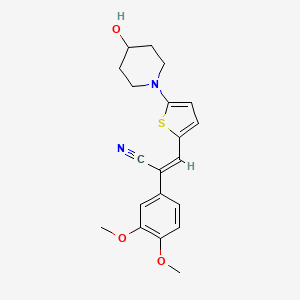

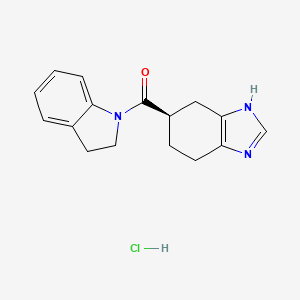

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)